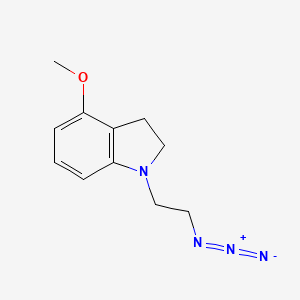

1-(2-Azidoethyl)-4-methoxyindoline

Overview

Description

1-(2-Azidoethyl)-4-methoxyindoline (AEMI) is an azidoethyl-containing indoline molecule that has been studied in a variety of scientific applications. AEMI is a small molecule that is structurally similar to other indoline molecules such as indole-3-acetic acid (IAA), a hormone involved in plant growth and development. AEMI has been used in research to study the effects of azidoethyl-containing molecules on biological systems, specifically in the areas of enzymatic reactions, signal transduction, and gene expression.

Scientific Research Applications

Novel Carbon Skeletons and Stereochemistry-Dependent Activity

Research on compounds structurally related to 1-(2-Azidoethyl)-4-methoxyindoline has led to the discovery of novel carbon skeletons and their potential biological activities. For instance, unusual scalemic enantiomers with a novel carbon skeleton were isolated from an aqueous extract of Isatis indigotica leaves, exhibiting stereochemistry-dependent activity against LPS-induced NO production in BV2 cells (Li et al., 2016).

Fluorescent Labeling Reagents for Biomedical Analysis

Compounds related to 1-(2-Azidoethyl)-4-methoxyindoline have been explored for their potential as fluorescent labeling reagents. 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrated strong fluorescence in a wide pH range of aqueous media, indicating its usefulness in biomedical analysis (Hirano et al., 2004).

Photocleavage Efficiency Improvement

The photocleavage efficiency of 1-acyl-7-nitroindolines, which are useful as photolabile precursors of carboxylic acids, was found to be significantly improved by electron-donating substituents at the 4-position, such as the 4-methoxy group. This finding underscores the importance of substituents in enhancing the reactivity of related compounds (Papageorgiou & Corrie, 2000).

Synthesis Methodologies

Research has also focused on developing new synthesis methodologies for compounds with the 2-methoxyindoline structure. A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone has been reported, showcasing the versatility of related structures in synthetic chemistry (Shimizu et al., 2019).

Azasaccharide Mimics as Potential Enzyme Inhibitors

Novel isoindolines, synthesized as azasaccharide mimics, have been investigated for their potential as enzyme inhibitors. The synthesized 1-methoxyisoindoline system was potentially stable in vivo, providing access to a new series of nucleoside analogues with potential antiretroviral (anti-HIV) activity and as glycosidase inhibitors (Ewing et al., 2001).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(2-azidoethyl)-4-methoxyindoline, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutics .

Mode of Action

Azide groups, like the one present in 1-(2-azidoethyl)-4-methoxyindoline, are often used in “click” chemistry for bioconjugation and biomaterials . This suggests that 1-(2-Azidoethyl)-4-methoxyindoline may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that indole derivatives can regulate many cellular processes in eukaryotes, including protein degradation, protein trafficking, and dna damage response . Therefore, it is plausible that 1-(2-Azidoethyl)-4-methoxyindoline may affect similar pathways.

Pharmacokinetics

The presence of the azide group in 1-(2-azidoethyl)-4-methoxyindoline suggests that it may be used in cu-mediated ligation, which could potentially influence its bioavailability .

Result of Action

Given the broad biological activities of indole derivatives , it is likely that 1-(2-Azidoethyl)-4-methoxyindoline could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCPDBMENRJWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-4-methoxyindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

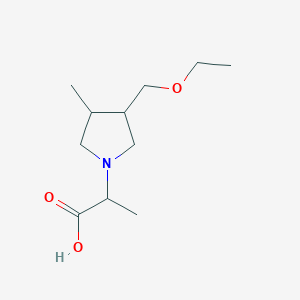

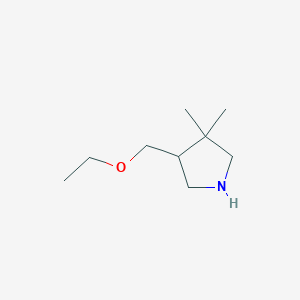

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

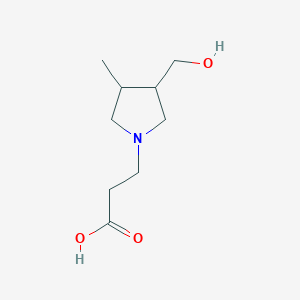

![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)

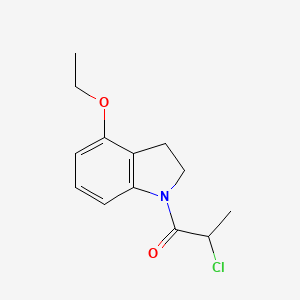

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)